molecular formula C25H25N5O3S B11642158 (2E)-2-cyano-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide

(2E)-2-cyano-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B11642158
M. Wt: 475.6 g/mol
InChI Key: VMJJGWUOVCMCBY-KGENOOAVSA-N
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Description

(2E)-2-cyano-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a complex organic compound with a unique structure that includes cyano, sulfamoyl, and pyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

    Condensation Reactions: These reactions are used to form the amide bond in the compound. The condensation of an amine with a carboxylic acid derivative is a typical method.

    Cyclization Reactions: The formation of the pyrimidinyl ring is often achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

(2E)-2-cyano-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity and stability.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it could inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-cyano-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

(E)-2-cyano-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C25H25N5O3S/c1-16(2)20-7-5-19(6-8-20)14-21(15-26)24(31)29-22-9-11-23(12-10-22)34(32,33)30-25-27-17(3)13-18(4)28-25/h5-14,16H,1-4H3,(H,29,31)(H,27,28,30)/b21-14+

InChI Key

VMJJGWUOVCMCBY-KGENOOAVSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=CC=C(C=C3)C(C)C)/C#N)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=C(C=C3)C(C)C)C#N)C

Origin of Product

United States

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